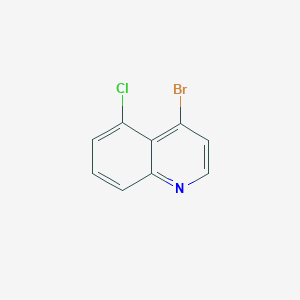

4-Bromo-5-chloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClN |

|---|---|

Molecular Weight |

242.50 g/mol |

IUPAC Name |

4-bromo-5-chloroquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

InChI Key |

LAXKIDIMBHOQHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)Br |

Origin of Product |

United States |

Reactivity Profile and Transformational Chemistry of 4 Bromo 5 Chloroquinoline

Nucleophilic Substitution Reactions on Halogen Centers

Nucleophilic substitution reactions on the 4-bromo-5-chloroquinoline scaffold are of significant interest for the synthesis of a wide array of functionalized quinoline (B57606) derivatives. These reactions primarily occur at the carbon atoms bearing the halogen substituents. The pyridine (B92270) ring's electron-withdrawing nature facilitates these substitutions, especially at the C4 position.

The bromine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the electron-deficient nature of the C4 position, which is activated by the adjacent nitrogen atom in the pyridine ring. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the bromide ion.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position. For instance, in Suzuki-Miyaura couplings, 4-bromoquinolines can react with arylboronic acids in the presence of a palladium catalyst and a base to yield 4-arylquinolines. nih.govresearchgate.net Similarly, Sonogashira coupling with terminal alkynes provides access to 4-alkynylquinolines. researchgate.netorganic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination allows for the facile introduction of various amino groups.

The general conditions for these transformations on bromoquinoline systems are summarized in the table below.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 4-Arylquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, CH₃CN | 4-Alkynylquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | 4-Aminoquinoline |

| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂, KOAc, Dioxane/H₂O | 4-Cyanoquinoline |

This table represents typical conditions for reactions on bromoquinolines and serves as a predictive model for 4-bromo-5-chloroquinoline.

The chlorine atom at the C5 position, being on the benzene (B151609) ring, is generally less reactive towards nucleophilic aromatic substitution (SNAr) than the bromine at the C4 position. The C5 position is not as activated by the ring nitrogen as the C4 position. However, under forcing conditions or with the use of highly reactive nucleophiles, substitution at C5 can be achieved.

Palladium-catalyzed cross-coupling reactions can also be employed to functionalize the C5 position, although typically requiring more forcing conditions compared to the C4 position. For example, the Suzuki-Miyaura cross-coupling of chloroquinolines has been demonstrated, often requiring specific ligands and higher temperatures to proceed efficiently. rsc.org

In dihaloquinolines containing both bromine and chlorine, the bromine atom is generally more reactive in nucleophilic substitution reactions. This is particularly true in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition step. This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact. nih.gov

For 4-bromo-5-chloroquinoline, it is expected that palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, would proceed with high selectivity at the C4 position. This allows for the stepwise functionalization of the molecule, first at the more reactive C4-Br bond, followed by a subsequent reaction at the C5-Cl bond under more vigorous conditions. This differential reactivity is a powerful tool in the synthesis of polysubstituted quinolines. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. In acidic media, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. For 4-bromo-5-chloroquinoline, electrophilic substitution is predicted to occur at the C8 position.

The chlorine atom at C5 is an ortho-, para-directing deactivator. Since the para position (C8) is available and the ortho position (C6) is sterically hindered by the adjacent chlorine and the fused ring system, electrophilic attack is most likely to occur at C8. The bromine at C4 has a lesser influence on the benzene ring's reactivity. Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield 4-bromo-5-chloro-8-nitroquinoline. scirp.org Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would likely result in the introduction of a bromine atom at the C8 position.

Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide group significantly alters the electronic properties of the quinoline ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

The kinetics of quinoline N-oxidation have been studied and are generally found to follow second-order kinetics, being first order in both the quinoline and the oxidizing agent. The reaction rate is influenced by the solvent and the nature of the substituents on the quinoline ring. Electron-donating groups tend to increase the rate of N-oxidation, while electron-withdrawing groups, such as the bromine and chlorine atoms in 4-bromo-5-chloroquinoline, are expected to decrease the reaction rate compared to unsubstituted quinoline. The formation of the N-oxide is a key step in certain synthetic routes, as it can activate the C2 and C4 positions for subsequent nucleophilic substitution reactions.

Reduction Reactions of the Quinoline Nucleus and Substituents

The reduction of 4-bromo-5-chloroquinoline can be directed towards either the quinoline nucleus or the halogen substituents, depending on the chosen reagents and reaction conditions.

Reduction of the Quinoline Nucleus: Catalytic hydrogenation is a primary method for the reduction of the quinoline ring system. Utilizing catalysts such as molybdenum disulfide (MoS2), halogenated quinolines can be converted to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.org This transformation specifically saturates the pyridine ring of the quinoline system. Another effective method is transfer hydrogenation, for instance, using a palladium on magnetite (Pd@Fe3O4) catalyst with water as the hydrogen source, which also selectively hydrogenates the N-heterocyclic ring. nih.gov While these reactions are generally applicable to substituted quinolines, the presence of halogens can sometimes lead to concurrent dehalogenation, which is a competing reaction pathway. nih.gov

Reduction of Halogen Substituents (Dehalogenation): The removal of the bromo and chloro substituents is a key transformation. Reductive dehalogenation can be achieved using palladium-based catalysts. For example, palladium acetate (B1210297) in the presence of a phosphite (B83602) ligand can effectively dehalogenate aryl chlorides and bromides. researchgate.net Typically, the greater lability of the C-Br bond compared to the C-Cl bond allows for selective debromination under carefully controlled conditions, although simultaneous removal of both halogens is also possible. researchgate.net This reaction is valuable for accessing quinolines with specific substitution patterns that might be otherwise difficult to synthesize directly. The process often involves a hydrogen donor, such as triethylammonium (B8662869) formate, generated in situ. researchgate.net

Table 1: Summary of Reduction Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Ring Hydrogenation | MoS2 catalyst, H2 (100 atm), 100 °C | 4-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline | rsc.org |

| Transfer Hydrogenation | Pd@Fe3O4 catalyst, H2O, 80 °C | 4-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline | nih.gov |

| Reductive Dehalogenation | Pd(OAc)2, phosphite ligand, base | Dehalogenated quinoline | researchgate.net |

Functional Group Interconversions at Halogenated Positions

The carbon-halogen bonds at the C4 and C5 positions are prime sites for functional group interconversions, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The C4-bromo bond is generally more reactive than the C5-chloro bond towards many of these transformations due to its position on the electron-deficient pyridine ring and the inherent reactivity difference between bromine and chlorine.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction introduces new aryl or vinyl groups. However, studies on di-halogenated quinolines, such as 6,8-dibromoquinoline (B11842131) and 8-bromo-6-chloroquinoline, have shown that achieving regioselectivity can be challenging, often resulting in mixtures of products where substitution occurs at both halogenated positions. mdpi.com

Sonogashira Coupling: This allows for the introduction of alkyne moieties. The reaction of halogenated anilines with terminal acetylenes catalyzed by palladium is a well-established method that can be applied to quinoline systems. researchgate.net

Heck Coupling: This reaction can be used to form complex molecules from iodo- or bromo-substituted precursors. chim.it

Other Interconversions:

Cyanation: The introduction of a nitrile group can be accomplished by reacting the halogenated quinoline with a cyanide source, such as using tosyl cyanide in the presence of an organometallic intermediate. worktribe.com

Nucleophilic Substitution: The C4-position is susceptible to nucleophilic attack by heteroatom nucleophiles (N, O, S). This can lead to simple substitution or subsequent intramolecular cyclization. researchgate.net For instance, reaction with thiols can yield thioethers, which are precursors for fused thiophene (B33073) rings. mdpi.com

Table 2: Examples of Functional Group Interconversions

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C4 and/or C5 | Aryl | mdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C4 and/or C5 | Alkynyl | researchgate.netchim.it |

| Cyanation | Tosyl cyanide | C4 | Cyano (-CN) | worktribe.com |

| Thiolation | Thiol (e.g., methyl mercaptoacetate) | C4 | Thioether (-SR) | mdpi.com |

Formation of Fused Heterocyclic Systems Derived from 4-Bromo-5-chloroquinoline

The reactivity of the halogen substituents in 4-bromo-5-chloroquinoline makes it an excellent building block for the synthesis of polycyclic heterocyclic systems. By choosing appropriate reaction partners and conditions, new rings can be annulated to the quinoline core, leading to compounds with potentially significant biological activities. nih.gov

Thieno[3,2-c]quinolines: These systems can be synthesized from 4-chloroquinolines through reaction with sulfur-containing nucleophiles. A common strategy involves the reaction with methyl mercaptoacetate (B1236969) in the presence of a base, which proceeds via a conjugate addition-elimination followed by an intramolecular cyclization to form the fused thiophene ring. mdpi.comresearchgate.net This approach can be extended to 4-bromo-5-chloroquinoline, where the more reactive C4-bromo position would be the expected site of initial reaction.

Furo[3,2-c]quinolines: The synthesis of fused furan (B31954) rings can be achieved through various cyclization strategies. nih.govfigshare.com One method involves the acid-catalyzed tandem reaction of a 4-hydroxyquinoline (B1666331) (which can be derived from the 4-haloquinoline) with a propargylic alcohol, proceeding through a Friedel–Crafts-type alkylation and subsequent 5-exo-dig ring closure. nih.gov

Pyrazolo[3,4-b]quinolines: These fused systems are often prepared from 2-chloroquinoline-3-carbonitrile (B1354263) precursors. rsc.org The nitrile is first formed from the corresponding aldehyde, and subsequent cycloaddition with hydrazine (B178648) hydrate (B1144303) yields the pyrazole (B372694) ring fused to the quinoline. rsc.org A similar strategy could be envisioned starting from a suitably functionalized 4-bromo-5-chloroquinoline derivative.

Tetrazolo[1,5-a]quinolines: These heterocycles can be synthesized from 2-chloroquinoline-3-carbaldehydes by reaction with sodium azide (B81097) in acetic acid. rsc.org This reaction involves the transformation of the chloro and aldehyde functionalities into the fused tetrazole ring.

Table 3: Examples of Fused Heterocyclic Systems

| Fused System | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Thieno[3,2-c]quinoline | Addition-elimination & cyclization | Methyl mercaptoacetate, base | mdpi.comresearchgate.net |

| Furo[3,2-c]quinoline | Friedel–Crafts & cyclization | Propargylic alcohol, acid catalyst | nih.gov |

| Pyrazolo[3,4-b]quinoline | Nitrile formation & cycloaddition | Hydrazine hydrate | rsc.org |

| Tetrazolo[1,5-a]quinoline | Azide reaction & cyclization | Sodium azide, acetic acid | rsc.org |

Mechanistic Investigations of 4 Bromo 5 Chloroquinoline Transformations

Elucidation of Reaction Pathways and Intermediates

While no studies directly outline the reaction pathways for 4-bromo-5-chloroquinoline, research on other dihaloquinolines provides a basis for predicting its reactivity. For instance, in palladium-catalyzed reactions, the differential reactivity of bromine and chlorine atoms is a key factor. Generally, the C-Br bond is more readily activated by palladium catalysts than the C-Cl bond. This suggests that in a potential cross-coupling reaction involving 4-bromo-5-chloroquinoline, the initial oxidative addition would likely occur at the C4-Br bond.

A plausible, though hypothetical, reaction pathway for a Suzuki-Miyaura cross-coupling reaction is presented in Table 1. This is based on established mechanisms for similar reactions with other bromo-chloro-substituted aromatic compounds.

Table 1: Postulated Reaction Pathway for Suzuki-Miyaura Coupling of 4-Bromo-5-chloroquinoline

| Step | Description | Putative Intermediate |

| 1. Oxidative Addition | The palladium(0) catalyst inserts into the C-Br bond, which is typically more reactive than the C-Cl bond. | 4-(Palladium(II) bromide)-5-chloroquinoline complex |

| 2. Transmetalation | The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium complex, displacing the bromide. | 4-(Organopalladium(II))-5-chloroquinoline complex |

| 3. Reductive Elimination | The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst. | 4-Aryl/alkyl-5-chloroquinoline and Palladium(0) |

It is important to note that the specific intermediates and the viability of this pathway for 4-bromo-5-chloroquinoline have not been experimentally verified. The synthesis of a related compound, 3-bromo-5-chloro-4-phenylquinoline, has been reported, which suggests that such transformations are feasible. acs.org

Kinetic Studies of Halogenated Quinoline (B57606) Reactivity

Specific kinetic data for 4-bromo-5-chloroquinoline are not available. However, kinetic studies on the reactivity of various haloquinolines in displacement and coupling reactions have established general trends. The reactivity of halogens in nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions is highly dependent on their position on the quinoline ring and the nature of the other substituents.

In palladium-catalyzed amination reactions of dichloroquinolines, the reactivity of the chlorine atom is influenced by steric and electronic factors. researchgate.net For 4-bromo-5-chloroquinoline, it is expected that the bromine at the 4-position would be significantly more reactive in palladium-catalyzed couplings than the chlorine at the 5-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Table 2 provides a qualitative comparison of the expected reactivity based on general principles of organic chemistry, in the absence of specific experimental data for 4-bromo-5-chloroquinoline.

Table 2: Predicted Relative Reactivity of Halogen Substituents in 4-Bromo-5-chloroquinoline

| Position | Halogen | Predicted Reactivity in Pd-catalyzed Coupling | Rationale |

| 4 | Bromo | Higher | Weaker C-X bond, more facile oxidative addition. |

| 5 | Chloro | Lower | Stronger C-X bond, less facile oxidative addition. |

Analysis of Catalytic Cycles in Metal-Mediated Transformations

No specific catalytic cycles for transformations involving 4-bromo-5-chloroquinoline have been published. However, the general catalytic cycle for Suzuki-Miyaura reactions of haloarenes is well-established and can be adapted to hypothesize a cycle for 4-bromo-5-chloroquinoline. researchgate.net

A representative catalytic cycle for a hypothetical Suzuki-Miyaura coupling at the C4 position is illustrated below. This cycle assumes the selective reaction at the C-Br bond.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling of 4-Bromo-5-chloroquinoline:

Active Catalyst Formation: A Pd(0) species, often generated in situ from a Pd(II) precatalyst.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-bromo-5-chloroquinoline to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic moiety to the Pd(II) center, typically facilitated by a base.

Reductive Elimination: The desired 4-substituted-5-chloroquinoline product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

It is crucial to reiterate that this cycle is a generalized representation and has not been experimentally validated for 4-bromo-5-chloroquinoline. The efficiency and selectivity of such a cycle would depend on various factors, including the choice of palladium catalyst, ligand, base, and solvent. Studies on related systems, such as the selective functionalization of 6-bromo-2-chloroquinoline, demonstrate that controlled, stepwise reactions at different halogen sites are possible, which underscores the potential for selective transformations of 4-bromo-5-chloroquinoline.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within the 4-Bromo-5-chloroquinoline molecule can be meticulously mapped.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 6-bromo-4-chloroquinoline, in DMSO-d₆ shows distinct signals for the aromatic protons. google.com For instance, a doublet at 8.89 ppm (J=4.4Hz) is attributed to the proton at position 2 (Ar-H), while a doublet at 8.35 ppm (J=1.6Hz) corresponds to the proton at position 5 (Ar-H). google.com A multiplet at 8.04 ppm is assigned to the protons at positions 7 and 8 (Ar-H), and a doublet at 7.84 ppm (J=4.4Hz) is for the proton at position 3 (Ar-H). google.com While this data is for an isomer, it provides a reference for the expected chemical shifts and coupling patterns in 4-Bromo-5-chloroquinoline.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. For instance, in 4-chloroquinoline, the carbon signals appear at specific chemical shifts, such as 149.80, 148.96, and 142.86 ppm. rsc.org The presence of bromine and chlorine atoms in 4-Bromo-5-chloroquinoline will influence the chemical shifts of the adjacent carbon atoms due to their electronegativity and anisotropic effects.

Table 1: Representative ¹H and ¹³C NMR Data for Chloroquinoline Derivatives This table presents data for related compounds to infer the expected spectral characteristics of 4-Bromo-5-chloroquinoline.

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

|---|---|---|---|

| 6-Bromo-4-chloroquinoline google.com | ¹H | DMSO-d₆ | 8.89 (d, J=4.4Hz, 1H), 8.35 (d, J=1.6Hz, 1H), 8.04 (m, 2H), 7.84 (d, J=4.4Hz, 1H) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. dntb.gov.uanptel.ac.inlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 4-Bromo-5-chloroquinoline, COSY would reveal the coupling between adjacent protons on the quinoline (B57606) ring system, helping to trace the proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.orgresearchgate.net This allows for the direct assignment of which proton is attached to which carbon atom in the 4-Bromo-5-chloroquinoline structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). libretexts.orgsdsu.edu HMBC is crucial for piecing together the molecular fragments and confirming the substitution pattern of the bromine and chlorine atoms on the quinoline core by observing long-range H-C correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For 4-Bromo-5-chloroquinoline, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, confirming the molecular formula C₉H₅BrClN. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In related chloroquinoline derivatives, fragmentation often involves the loss of the halogen atoms and cleavage of the quinoline ring. researchgate.netunisa.ac.zanih.govresearchgate.net The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum of 4-Bromo-5-chloroquinoline, aiding in its identification. chemicalbook.com

Table 2: Expected Mass Spectrometric Data for 4-Bromo-5-chloroquinoline

| Technique | Expected Information |

|---|---|

| HRMS (ESI) | Precise molecular weight determination, confirming the elemental composition. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. dntb.gov.ua The IR spectrum of 4-Bromo-5-chloroquinoline would exhibit characteristic absorption bands for the C-H, C=C, and C=N bonds within the quinoline ring system. The C-Br and C-Cl stretching vibrations would also be present, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: General IR Absorption Regions for 4-Bromo-5-chloroquinoline

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| C=C and C=N stretch (quinoline ring) | 1600-1450 |

| C-Cl stretch | 850-550 |

Chromatographic Purity and Identity Verification (e.g., UPLC/MS)

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) is a highly sensitive and selective technique used to verify the purity of a compound and confirm its identity. nih.govmdpi.comnih.gov

For 4-Bromo-5-chloroquinoline, a UPLC method would be developed to separate it from any impurities or starting materials. mdpi.com The retention time from the UPLC would be a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would simultaneously provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight and thus its identity. nih.gov This technique is also invaluable for monitoring reaction progress and ensuring the final product's purity. rsc.org

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 5 Chloroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For quinoline (B57606) derivatives, DFT is used to optimize the molecular geometry, calculate thermodynamic properties, and analyze frontier molecular orbitals (FMOs). cumhuriyet.edu.trcumhuriyet.edu.trdergipark.org.tr

Studies on related chloroquinoline and bromoquinoline compounds demonstrate that substitutions significantly alter the electronic properties and reactive nature of the quinoline moiety. dergipark.org.tr For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's nucleophilic character, while the LUMO indicates its electrophilic character. nih.gov The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

In a study on a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, DFT calculations determined the HOMO and LUMO energies to be -0.2165 eV and -0.075 eV, respectively, resulting in a small energy gap of 0.1430 eV, which indicates significant reactivity. nih.gov Similar calculations for 4-Bromo-5-chloroquinoline would reveal how the specific placement of bromine and chlorine atoms influences its electronic landscape and potential reaction sites. The analysis of the molecular electrostatic potential (MEP) surface also helps in identifying sites for electrophilic and nucleophilic attack. dntb.gov.ua

Table 1: Illustrative DFT-Calculated Properties for a Substituted Quinoline Derivative This table presents example data from a related compound to illustrate the outputs of DFT calculations.

| Parameter | Value | Reference |

| HOMO Energy | -0.2165 eV | nih.gov |

| LUMO Energy | -0.075 eV | nih.gov |

| HOMO-LUMO Gap | 0.1430 eV | nih.gov |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Research on various quinoline derivatives has shown their potential as inhibitors for targets like HIV reverse transcriptase and elastase. nih.govnih.gov In one study, a series of quinoline-pyrimidine hybrids were docked into the active site of HIV reverse transcriptase (PDB ID: 4I2P). The results indicated that compounds with a phenyl ring containing an electron-withdrawing bromo group showed strong binding affinity, with one derivative achieving a docking score of –10.67. nih.gov

For 4-Bromo-5-chloroquinoline, molecular docking studies would be crucial to identify potential biological targets. The simulation would predict its binding mode and affinity within the active site of a receptor, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are influenced by the quinoline core and its halogen substituents. These predictions are invaluable for guiding the synthesis of new derivatives with enhanced biological activity. nih.gov

Table 2: Example Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase This table provides representative docking scores for related compounds to demonstrate the application of molecular docking.

| Compound Type | Docking Score | Reference |

| Quinoline-pyrimidine derivative (Compound 4) | -10.67 | nih.gov |

| Quinoline-pyrimidine derivative (general) | Higher than pyrazoline derivatives | nih.gov |

| Standard Inhibitors (Rilpivirine, Elvitegravir) | Used as a benchmark | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. frontiersin.orgresearchgate.net By simulating the motions of atoms and molecules, MD can validate the stability of binding poses predicted by molecular docking and explore the flexibility of both the ligand and the target protein. nih.govacs.org

In studies of quinoline-based inhibitors, MD simulations have been used to confirm that the ligand remains stably bound within the active site of the target enzyme. nih.govfrontiersin.org For example, a 100 ns MD simulation of a novel quinoline-based iminothiazoline derivative bound to elastase showed that the complex was stable, confirming its potential as an inhibitor. nih.gov The analysis of root-mean-square deviation (RMSD) throughout the simulation is a key metric for assessing the stability of the complex. acs.org

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) Binding Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a biological macromolecule from MD simulation trajectories. nih.gov It offers a balance between computational accuracy and speed, making it more rigorous than simple docking scores but less intensive than alchemical free energy methods. nih.gov

The MM-PBSA approach calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvent model to account for solvation effects. nih.gov This method has been successfully used to rationalize experimental findings and improve the results of virtual screening and docking campaigns. nih.gov Although it involves several approximations, such as the neglect of conformational entropy, it provides valuable insights into the energetics of ligand binding. nih.gov

Prediction of Structure-Reactivity Relationships and Reaction Mechanisms

Understanding the structure-reactivity relationship (SAR) is crucial for medicinal chemistry, as it connects the chemical structure of a molecule to its biological activity. For quinoline derivatives, SAR studies have shown that the type and position of substituents on the quinoline ring are critical for activity. researchgate.netacs.org

For example, in the context of antimalarial 4-aminoquinolines, the presence of a 7-chloro group is a known requirement for inhibiting β-hematin formation, a key process in the malaria parasite's lifecycle. acs.org The halogenation of the quinoline scaffold generally enhances lipophilicity and can influence receptor binding and metabolic stability. frontiersin.org Computational methods play a role in predicting how substitutions will affect reactivity. DFT calculations, for example, can predict electrophilic and nucleophilic sites, offering insights into potential reaction mechanisms. By analyzing factors like Fukui indices, researchers can identify the most reactive sites in a molecule like 7-Bromo-2-chloroquinoline-3-carbaldehyde, which are often the aldehyde carbon and specific positions on the quinoline ring.

For 4-Bromo-5-chloroquinoline, a combined computational and experimental approach would be necessary to establish clear SAR. Theoretical predictions about its electronic properties and reactivity would guide the synthesis of analogues, which could then be tested experimentally to build a comprehensive model of how its structural features translate to chemical reactivity and biological function.

Role As a Synthetic Building Block and Applications in Materials Science

Utility in the Synthesis of Complex Organic Architectures

The presence of both a bromine and a chlorine atom on the 4-Bromo-5-chloroquinoline core is central to its utility in synthesizing elaborate organic structures. The differential reactivity of the carbon-halogen bonds under various catalytic conditions enables chemists to perform sequential, site-selective cross-coupling reactions. Generally, in palladium-catalyzed reactions, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond. This reactivity hierarchy (C-I > C-Br > C-Cl) is a cornerstone of modern synthetic strategy, allowing for the stepwise introduction of different molecular fragments. researchgate.netacs.org

By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively functionalize the more reactive C4-Br bond while leaving the C5-Cl bond intact for a subsequent transformation. This stepwise approach is instrumental in building complex, non-symmetrical quinoline (B57606) derivatives that would be challenging to assemble otherwise.

Key reactions that leverage this differential reactivity include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling the haloquinoline with an organoboron reagent. It is possible to selectively couple at the C4-Br position. researchgate.net

Sonogashira Coupling: This allows for the introduction of alkyne moieties, creating extended π-conjugated systems. The higher reactivity of the C-Br bond can be exploited for selective alkynylation at the C4 position. nih.govwikipedia.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, attaching various amine-containing groups to the quinoline core. Selective amination at the C4-position is achievable, as demonstrated in studies with other bromo-chloro-quinolines. nih.govmdpi.com

This capacity for controlled, sequential functionalization makes 4-Bromo-5-chloroquinoline a valuable precursor for creating intricate molecules with precisely defined three-dimensional structures, which is a fundamental goal in the synthesis of natural products, pharmaceuticals, and advanced materials.

Precursor for Diversified Quinoline Derivatives

The ability to selectively functionalize the C4 and C5 positions makes 4-Bromo-5-chloroquinoline an excellent starting material for generating a diverse library of quinoline derivatives. After an initial reaction at the more labile C4-Br position, the remaining C5-Cl bond can be targeted in a second, distinct cross-coupling reaction, often by employing more reactive catalyst systems or harsher conditions. researchgate.net This sequential diversification strategy allows for the synthesis of a wide array of polysubstituted quinolines.

For instance, a Suzuki-Miyaura reaction could first be performed to attach an aryl group at the C4 position. The resulting 4-aryl-5-chloroquinoline can then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce an amino group at the C5 position. This yields a 4-aryl-5-aminoquinoline derivative, a substitution pattern that would be difficult to achieve through direct synthesis. This stepwise approach provides access to a vast chemical space from a single, readily available precursor.

| Step 1: Reaction at C4-Br Position | Intermediate Product | Step 2: Reaction at C5-Cl Position | Final Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling (with Ar¹-B(OH)₂) | 4-Aryl¹-5-chloroquinoline | Buchwald-Hartwig Amination (with R₂NH) | 4-Aryl-5-aminoquinolines |

| Sonogashira Coupling (with R¹-C≡CH) | 4-Alkynyl¹-5-chloroquinoline | Suzuki-Miyaura Coupling (with Ar²-B(OH)₂) | 4-Alkynyl-5-arylquinolines |

| Buchwald-Hartwig Amination (with R¹R²NH) | 4-(Amino)-5-chloroquinoline | Heck Coupling (with Alkene) | 4-Amino-5-vinylquinolines |

| Stille Coupling (with Organostannane) | 4-Substituted-5-chloroquinoline | Sonogashira Coupling (with R²-C≡CH) | 4,5-Disubstituted quinolines with extended conjugation |

Potential for Integration into Organic Semiconductors and Light-Emitting Diodes (LEDs)

The quinoline scaffold is a privileged structure in materials science, particularly in the field of organic electronics. nih.gov Quinoline derivatives are known for their luminescent properties and their ability to function as electron-transporting or hole-transporting materials, making them highly valuable for Organic Light-Emitting Diodes (OLEDs). nih.govtandfonline.comresearchgate.net The famed OLED material Tris-(8-hydroxyquinolinato)aluminum (Alq₃) is a prime example of the utility of the quinoline core in electroluminescent devices. researchgate.net

Derivatives synthesized from 4-Bromo-5-chloroquinoline have significant potential for integration into these technologies. By using the cross-coupling strategies outlined above, it is possible to attach functional groups that modulate the electronic properties of the quinoline core. For example:

Emitters in OLEDs: Introducing extended π-conjugated systems through Suzuki or Sonogashira couplings can tune the emission color of the molecule. nih.govnih.gov This allows for the rational design of new blue, green, or red fluorescent emitters, which are the fundamental components of full-color displays. nih.gov

Organic Semiconductors: The quinoline ring system is inherently electron-deficient, which can facilitate electron transport. researchgate.net Functionalization can enhance these properties, leading to new n-type (electron-transporting) or even p-type (hole-transporting) semiconductor materials. uny.ac.idscience.gov The ability to create donor-acceptor structures by coupling electron-donating groups (e.g., via Buchwald-Hartwig amination) with the electron-accepting quinoline core is a common strategy for developing materials with tailored energy levels (HOMO/LUMO) for efficient charge injection and transport. mdpi.com

Host Materials: In phosphorescent OLEDs (PHOLEDs), a host material is required to disperse the phosphorescent emitter. Quinoline derivatives can be designed to have high triplet energies, a key requirement for host materials, preventing energy loss from the emitter.

The versatility of 4-Bromo-5-chloroquinoline as a building block allows for the systematic synthesis and optimization of new materials for organic electronics, where performance is highly dependent on molecular structure and electronic properties.

| Role in Device | Required Property | Synthetic Strategy from 4-Bromo-5-chloroquinoline |

|---|---|---|

| Fluorescent Emitter | High Photoluminescence Quantum Yield, Tunable Emission Color | Introduction of extended π-conjugated systems via Suzuki, Sonogashira, or Heck coupling. |

| Electron Transport Layer (ETL) | High Electron Mobility, Appropriate LUMO Level | Attachment of electron-withdrawing groups or formation of metal complexes (e.g., with 8-hydroxyquinoline (B1678124) derivatives). researchgate.net |

| Hole Transport Layer (HTL) | High Hole Mobility, Appropriate HOMO Level | Coupling with electron-donating moieties like triphenylamines or carbazoles via Buchwald-Hartwig or Suzuki reactions. mdpi.com |

| Host Material (for PHOLEDs) | High Triplet Energy (T₁), Good Thermal Stability | Synthesis of rigid, non-planar structures to minimize intermolecular interactions and maintain a high T₁ level. |

Future Research Directions and Perspectives on 4 Bromo 5 Chloroquinoline Chemistry

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 4-bromo-5-chloroquinoline and its derivatives will increasingly prioritize environmentally benign methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.govresearchgate.net Traditional multi-step syntheses of substituted quinolines often suffer from harsh reaction conditions and the generation of significant toxic waste. nih.gov Green chemistry approaches offer promising alternatives. ijpsjournal.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild, oxidant-free conditions. acs.orgrsc.orgdechema.denih.gov Future research could focus on developing a photocatalytic Povarov reaction or a related cycloaddition strategy to construct the 4-bromo-5-chloroquinoline core. acs.orgnih.gov This would involve the use of a suitable photocatalyst that can absorb light energy to drive the desired transformation, potentially using simpler and more readily available starting materials. dechema.de

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, improved reaction control, and easier scalability. springerprofessional.demdpi.comdurham.ac.ukresearchgate.netresearchgate.net The synthesis of 4-bromo-5-chloroquinoline could be adapted to a flow process, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields and purity while minimizing the risks associated with handling potentially hazardous intermediates.

Mechanochemistry: Ball-milling and other mechanochemical techniques provide a solvent-free or low-solvent approach to chemical synthesis. rsc.org A promising research avenue would be the development of a mechanochemical method for the coupling of haloquinolines with sulfonic acids or other functionalities, which has been shown to be effective for the synthesis of sulfonyl quinolines under metal- and solvent-free conditions. rsc.org This approach would be particularly attractive for the late-stage functionalization of the 4-bromo-5-chloroquinoline scaffold.

| Methodology | Key Advantages | Potential Application for 4-Bromo-5-chloroquinoline | References |

|---|---|---|---|

| Photocatalysis | Mild reaction conditions, use of visible light, oxidant-free | Direct synthesis from anilines and aldehydes or N-alkyl anilines | acs.org, nih.gov |

| Flow Chemistry | Enhanced safety, precise process control, scalability | Continuous production with high purity and yield | springerprofessional.de, durham.ac.uk, researchgate.net |

| Mechanochemistry | Solvent-free, rapid reaction times, operational simplicity | Solid-state synthesis of functionalized derivatives | rsc.org |

Exploration of Novel Catalytic Systems for Functionalization

The presence of two distinct halogen atoms at the C4 and C5 positions, along with multiple C-H bonds, makes 4-bromo-5-chloroquinoline a rich substrate for exploring selective functionalization reactions. Future research will likely focus on developing novel catalytic systems that can precisely target a specific position on the quinoline (B57606) ring. rsc.org

C-H Activation: Direct C-H functionalization has become a transformative strategy in modern synthetic chemistry, offering an atom-economical way to introduce new functional groups. rsc.org The development of transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, will be crucial for the selective activation of the C-H bonds of 4-bromo-5-chloroquinoline. mdpi.com Research will likely target the development of ligands that can direct the catalyst to a specific C-H bond, enabling the introduction of aryl, alkyl, and other functional groups with high regioselectivity.

Photoredox Catalysis: Photoredox catalysis can be employed for a wide range of C-H functionalization reactions under mild conditions. nih.govacs.org This methodology could be applied to the Minisci-type addition of alkyl radicals to the electron-deficient quinoline core of 4-bromo-5-chloroquinoline. nih.govacs.org The high regioselectivity often observed in these reactions could provide a powerful tool for the synthesis of novel derivatives. acs.org

Nanocatalysis: Nanoparticle-based catalysts offer unique reactivity and selectivity due to their high surface area and quantum size effects. nih.govnih.gov The use of copper-based or iron-based nanocatalysts could facilitate novel transformations on the 4-bromo-5-chloroquinoline scaffold, potentially under greener reaction conditions. nih.gov

| Catalytic System | Target Transformation | Potential Advantages for 4-Bromo-5-chloroquinoline | References |

|---|---|---|---|

| Transition-Metal Catalysis (Pd, Rh, Ru) | C-H Activation/Functionalization | High regioselectivity for arylation, alkylation, etc. | mdpi.com, rsc.org |

| Photoredox Catalysis | Minisci-type Radical Addition | Mild conditions, access to novel alkylated derivatives | nih.gov, acs.org |

| Nanocatalysis (Cu, Fe) | Various C-C and C-N couplings | Enhanced reactivity, potential for green conditions | nih.gov, nih.gov |

Investigations into Uncharted Reactivity Pathways

The unique electronic properties conferred by the two halogen substituents in 4-bromo-5-chloroquinoline open the door to exploring reactivity patterns that are not readily accessible with simpler quinolines.

Dearomatization Reactions: The dearomatization of aromatic compounds is a powerful strategy for the synthesis of complex three-dimensional structures. researchgate.net Photoredox catalysis has been shown to enable the dearomative functionalization of quinolines through a single-electron transfer process, generating electrophilic radical cations that can react with nucleophiles. researchgate.netresearchgate.net Applying this strategy to 4-bromo-5-chloroquinoline could lead to the synthesis of novel, sp³-rich scaffolds with potential biological activity.

Cycloaddition Reactions: The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing halogen atoms, makes 4-bromo-5-chloroquinoline a potential candidate for various cycloaddition reactions. Future work could explore its participation as a dienophile or heterodienophile in Diels-Alder or related reactions to construct novel fused heterocyclic systems.

Late-Stage Modification: The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective late-stage modifications. For instance, palladium-catalyzed cross-coupling reactions could be tuned to selectively react at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. mdpi.com This would provide a modular approach to the synthesis of diverse derivatives.

Integration of Machine Learning and AI in Synthetic Route Design

Reaction Outcome and Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major product, yield, and potential side products. doaj.orgresearchgate.netmit.edu Such models could be used to predict the regioselectivity of C-H functionalization reactions on the 4-bromo-5-chloroquinoline core, helping to guide the choice of catalysts and reaction conditions.

De Novo Drug Design: AI algorithms can be used to design novel molecules with desired properties. By combining a 4-bromo-5-chloroquinoline scaffold with other molecular fragments, these algorithms could generate new drug candidates with predicted activity against specific biological targets. nih.gov

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the electronic structure, stability, and reactivity of molecules, offering insights that can guide experimental design. bohrium.comdergipark.org.tr

Reactivity and Selectivity Prediction: DFT calculations can be used to determine the relative energies of intermediates and transition states for various reaction pathways, thereby predicting the most likely outcome of a reaction. tandfonline.com For 4-bromo-5-chloroquinoline, DFT could be used to predict the most favorable sites for nucleophilic or electrophilic attack, as well as the regioselectivity of C-H activation reactions. doaj.org

Spectroscopic Characterization: Computational methods can accurately predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. nih.gov These predictions can be invaluable for confirming the structure of newly synthesized 4-bromo-5-chloroquinoline derivatives.

In Silico Screening: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of 4-bromo-5-chloroquinoline derivatives to biological targets. mdpi.comresearchgate.netresearchgate.net This in silico screening can help to prioritize compounds for synthesis and biological evaluation, streamlining the drug discovery process. nih.gov

| Computational Method | Application | Insight for 4-Bromo-5-chloroquinoline | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism, reactivity prediction, spectroscopic analysis | Predicting regioselectivity, confirming structures | tandfonline.com, bohrium.com, dergipark.org.tr, nih.gov, nih.gov |

| Molecular Docking | Binding mode and affinity prediction | Identifying potential biological targets | mdpi.com, researchgate.net |

| ADMET Prediction | Pharmacokinetic and toxicity profiling | Assessing drug-likeness of derivatives | researchgate.net, researchgate.net |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-bromo-5-chloroquinoline?

- Methodological Answer : The synthesis typically involves halogenation of quinoline derivatives. For example, bromination and chlorination can be performed sequentially using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂). Reaction conditions (temperature, solvent polarity) must be optimized to ensure regioselectivity at the 4- and 5-positions. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm substitution patterns .

Q. How do researchers characterize 4-bromo-5-chloroquinoline to confirm its structure and purity?

- Methodological Answer : Standard techniques include:

- NMR spectroscopy : Compare chemical shifts with known quinoline derivatives; bromine and chlorine substituents cause distinct deshielding effects.

- Mass spectrometry : Confirm molecular ion peaks and isotopic patterns (Br/Cl have characteristic isotope ratios).

- Elemental analysis : Validate stoichiometry (C, H, N, Br, Cl).

- HPLC : Assess purity (>95% for most research applications) .

Q. What in vitro assays are used to evaluate the biological activity of 4-bromo-5-chloroquinoline derivatives?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.

- Antimicrobial activity : Perform microdilution assays (MIC/MBC) against bacterial/fungal strains.

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines. Always include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of 4-bromo-5-chloroquinoline be addressed?

- Methodological Answer : Use directing groups (e.g., sulfonic acid) to control halogenation positions. Alternatively, employ transition-metal catalysis (e.g., palladium-mediated C-H activation) for precise substitution. Computational modeling (DFT studies) can predict reactive sites and guide experimental design .

Q. What strategies optimize the yield of cross-coupling reactions involving 4-bromo-5-chloroquinoline?

- Methodological Answer : For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts.

- Optimize solvent (toluene or dioxane) and base (K₂CO₃ or Cs₂CO₃).

- Monitor reaction progress via TLC or GC-MS. Purify products via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To mitigate:

- Replicate experiments in triplicate across independent labs.

- Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Perform dose-response curves and statistical analysis (ANOVA, p < 0.05) .

Q. What computational tools predict the reactivity of 4-bromo-5-chloroquinoline in medicinal chemistry applications?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to study ligand-protein interactions.

- QSAR models : Use MOE or RDKit to correlate structural features (e.g., Hammett σ values) with activity.

- DFT calculations : Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO) for reaction site prediction .

Q. How can the stability of 4-bromo-5-chloroquinoline be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C with controlled humidity.

- Analyze degradation via HPLC at 0, 1, 3, and 6 months.

- Identify degradation products using LC-MS/MS .

Q. What role does 4-bromo-5-chloroquinoline play in materials science applications?

- Methodological Answer : Its electron-deficient aromatic system makes it useful for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.